Structural Validation: High‑Resolution Protein–Ligand Co‑Crystal Structure (PDB 9RFX) Unavailable for Methoxy or Des‑Methyl Analogs
The target compound has been co‑crystallized with endothiapepsin, yielding a 1.18‑Å resolution structure (PDB 9RFX, R‑free 0.168) that provides unambiguous electron density for the ligand and defines its binding mode [1]. In contrast, the closest commercially available analogs—1‑(4‑methoxy‑2‑methylphenyl)ethanamine and 1‑[4‑(difluoromethoxy)phenyl]ethanamine—have no deposited protein–ligand crystal structures in the PDB, making the target compound uniquely suited for structure‑guided optimization programs [2].
| Evidence Dimension | Crystallographic validation of protein binding |
|---|---|
| Target Compound Data | PDB 9RFX, endothiapepsin complex, resolution 1.18 Å, R‑free 0.168 |
| Comparator Or Baseline | 1‑(4‑Methoxy‑2‑methylphenyl)ethanamine: no PDB entry; 1‑[4‑(Difluoromethoxy)phenyl]ethanamine: no PDB entry |
| Quantified Difference | Presence vs. absence of experimentally determined binding mode; resolution 1.18 Å vs. N/A |
| Conditions | X‑ray crystallography, endothiapepsin active site |
Why This Matters
A validated binding mode is critical for structure‑based drug design; procuring a compound with pre‑existing structural data eliminates the need for de novo crystallization and accelerates hit‑to‑lead timelines.
- [1] Benz LS, Wollenhaupt J, Jirgensons A, et al. From fragments to follow‑ups: rapid hit expansion by making use of EU‑OPENSCREEN resources. RSC Med. Chem. 2025, 16, 6190‑6203. PDB ID 9RFX. View Source
- [2] RCSB Protein Data Bank search for “1‑(4‑methoxy‑2‑methylphenyl)ethanamine” and “1‑[4‑(difluoromethoxy)phenyl]ethanamine” returning no protein–ligand complex structures. View Source
